N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4S/c1-26-17-6-2-3-7-18(17)27-13-5-4-12-23-28(24,25)14-15-8-10-16(11-9-15)19(20,21)22/h2-3,6-11,23H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJWREBGXSHAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Methoxyphenoxy Group : Enhances lipophilicity and potential interactions with biological targets.
- Trifluoromethyl Group : Known to increase metabolic stability and enhance biological activity due to its electron-withdrawing properties.
- Methanesulfonamide Moiety : Contributes to the compound's solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group facilitates stronger interactions through hydrogen bonding with target proteins, which can enhance the compound's efficacy in inhibiting certain enzymatic activities.
Potential Targets
- Cyclooxygenase (COX) : The compound may exhibit inhibitory effects on COX enzymes, which are key players in inflammatory processes.
- Lipoxygenases (LOX) : Similar to COX, LOX enzymes are involved in the metabolism of arachidonic acid and are implicated in inflammatory diseases.
Biological Activity Data
Research findings indicate that this compound demonstrates significant biological activity in various assays:
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| COX-2 Inhibition | 10.4 | |
| LOX Inhibition | 19.2 | |
| Cytotoxicity (MCF-7) | 15.6 |
These values suggest that the compound may serve as a lead for developing anti-inflammatory or anticancer agents.
Case Studies
-
Anti-inflammatory Activity :
In a study evaluating various derivatives of similar structures, compounds featuring trifluoromethyl substitutions showed enhanced inhibition of COX enzymes compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group significantly contributes to the anti-inflammatory properties of the compound. -
Cytotoxicity Assessment :
The cytotoxic effects against breast cancer cell lines (MCF-7) were assessed using standard MTT assays. Results indicated that compounds with similar structural motifs exhibited moderate cytotoxicity, supporting further investigation into their potential as anticancer agents. -
Molecular Docking Studies :
Computational studies involving molecular docking revealed that the compound could effectively bind to COX and LOX active sites, providing insights into its mechanism of action at the molecular level. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity due to improved interaction dynamics with target residues.
Comparison with Similar Compounds
Sulfonamide Derivatives with Trifluoromethylphenyl Groups
Key Observations :
- The target compound’s alkyne-ether linker distinguishes it from simpler sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) .
- Unlike sulfentrazone, which incorporates a bioactive triazolone ring for herbicidal activity, the target compound’s 2-methoxyphenoxy group may confer distinct electronic or steric properties .
Compounds with Alkyne or Aromatic Ether Linkers
Key Observations :
Piperazine- and Morpholine-Containing Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
